molecular formula C18H13ClFN3O4 B1673022 hClpP-activator-D9 CAS No. 950261-75-3

hClpP-activator-D9

Cat. No. B1673022
CAS RN: 950261-75-3
M. Wt: 389.8 g/mol
InChI Key: DDGOMXRMDQDHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HClpP-activator-D9 is a potent and species-selective activator of human ClpP (hClpP). It mimics the natural chaperone ClpX . The importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP is highlighted .


Synthesis Analysis

Theoretical analysis suggests that the chemical formula of hClpP-activator-D9 is C18H13ClFN3O4 with an exact mass of 389.06 and a molecular weight of 389.767 . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .


Molecular Structure Analysis

The molecular structure of hClpP-activator-D9 is yet to be fully elucidated .


Chemical Reactions Analysis

HClpP-activator-D9 acts as a potent and species-selective activator of human ClpP (hClpP) by mimicking the natural chaperone ClpX . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .


Physical And Chemical Properties Analysis

The physical and chemical properties of hClpP-activator-D9 are yet to be fully elucidated .

Scientific Research Applications

Cancer Research

hClpP activator D9 has been used in cancer research, particularly in the study of lung squamous cell carcinoma . The activator, also known as ZK53, exhibits therapeutic effects on lung squamous cell carcinoma in vivo . It triggers cell cycle arrest, inhibits the adenoviral early region 2 binding factor targets, and activates the ataxia-telangiectasia mutated-mediated DNA damage response .

Mitochondrial Research

The activator plays a significant role in mitochondrial research. It causes a decrease of the electron transport chain in a ClpP-dependent manner, which results in declined oxidative phosphorylation and ATP production in lung tumor cells .

Proteome Homeostasis

hClpP activator D9 is involved in maintaining proteome homeostasis in mitochondria. The ClpXP complex, which includes ClpP, hydrolyzes misfolded and damaged proteins in mitochondria, essential for protein quality control .

Drug Discovery

The activator is of potential therapeutic interest because it enhances ClpP proteolytic activity and has an inhibitory effect on tumor cell growth . This makes it a potential candidate in anti-cancer drug discovery .

Species-Selective Activation

hClpP activator D9 is a novel potent and species-selective activator of human ClpP (hClpP) . This selectivity can be crucial in designing targeted therapies.

Structural Biology

The crystal structure of the ZK53/ClpP complex reveals a π-stacking effect that is essential for ligand binding selectively to the mitochondrial ClpP . This insight is valuable in the field of structural biology.

Mechanism of Action

Safety and Hazards

The safety and hazards of hClpP-activator-D9 are yet to be fully elucidated .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOMXRMDQDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hClpP activator D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hClpP-activator-D9
Reactant of Route 2
Reactant of Route 2
hClpP-activator-D9
Reactant of Route 3
Reactant of Route 3
hClpP-activator-D9
Reactant of Route 4
Reactant of Route 4
hClpP-activator-D9
Reactant of Route 5
Reactant of Route 5
hClpP-activator-D9
Reactant of Route 6
hClpP-activator-D9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.